molecular formula C19H14O5S B144684 Phenol red CAS No. 143-74-8

Phenol red

Cat. No.: B144684
CAS No.: 143-74-8
M. Wt: 354.4 g/mol
InChI Key: BELBBZDIHDAJOR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenol red, also known as phenolsulfonphthalein or PSP, is primarily used as a pH indicator in cell biology laboratories . It targets the pH levels in a solution, specifically in cell cultures, and changes color based on the acidity or alkalinity of the environment . It is also known to be a weak estrogen mimic, enhancing the growth of cells that express the estrogen receptor .

Mode of Action

This compound operates by indicating the pH level of a solution. It exhibits a gradual transition from yellow (at a wavelength maximum of 443 nm) to red (at a wavelength maximum of 570 nm) over the pH range 6.8 to 8.2 . Above pH 8.2, this compound turns a bright pink (fuchsia) color . The compound exists as a zwitterion under very acidic conditions (low pH), with the sulfate group negatively charged, and the ketone group carrying an additional proton . As the pH increases, the proton from the ketone group is lost, resulting in a yellow, negatively charged ion . At even higher pH, the phenol’s hydroxy group loses its proton, resulting in a red ion .

Biochemical Pathways

This compound is involved in the biochemical pathway of pH regulation in cell culturesChanges in the color of this compound can indicate shifts in metabolic activities that alter the pH, such as lactic acid production during anaerobic respiration .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animal models. In a study involving rats, it was found that the biliary clearance of this compound decreased in rats treated with carbon tetrachloride, suggesting hepatic damage .

Result of Action

The primary result of this compound’s action is a visual indication of the pH level in a solution. In cell cultures, this can provide a quick and simple assessment of the culture’s health . Additionally, this compound has been found to enhance the growth of cells that express the estrogen receptor, potentially influencing cellular differentiation .

Action Environment

The action of this compound is highly dependent on the environmental pH. Its color change is a response to the hydrogen ion concentration in the solution . Therefore, any factors that influence the pH, such as the presence of acidic or basic substances, will affect the action of this compound. It is also worth noting that this compound is slightly soluble in water, and its aqueous solution can seriously pollute the ecological environment .

Biochemical Analysis

Biochemical Properties

Phenol Red plays a crucial role in biochemical reactions, particularly in the differentiation of gram-negative enteric bacteria . It interacts with various biomolecules, including carbohydrates like glucose, lactose, and sucrose . The nature of these interactions is primarily through fermentation, where this compound acts as a pH indicator .

Cellular Effects

This compound influences cell function by indicating the pH changes that occur due to metabolic activities . It does not directly impact cell signaling pathways, gene expression, or cellular metabolism but provides a visual representation of these processes’ outcomes .

Molecular Mechanism

This compound exerts its effects at the molecular level by changing color in response to pH changes . It turns yellow below a pH of 6.8 and fuchsia above a pH of 7.4 . This color change is due to the binding interactions with H+ ions in the solution .

Temporal Effects in Laboratory Settings

Over time, this compound continues to act as a reliable pH indicator in laboratory settings

Metabolic Pathways

This compound is involved in the metabolic pathway of carbohydrate fermentation . It interacts with enzymes involved in this process, providing a visual indication of metabolic flux .

Transport and Distribution

This compound is distributed within cells and tissues through diffusion . It does not interact with any specific transporters or binding proteins .

Subcellular Localization

This compound does not have a specific subcellular localization. It is present throughout the cell where it can interact with H+ ions to indicate pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenolsulfonphthalein can be synthesized through the condensation of phenol with o-benzenesulfonic acid anhydride in the presence of anhydrous zinc chloride as a catalyst . The reaction is carried out at elevated temperatures, typically between 70-90°C, for 1-3 hours. The resulting product is then reacted with an alkali to obtain the sodium salt of phenolsulfonphthalein .

Industrial Production Methods: In industrial settings, the preparation of phenolsulfonphthalein involves similar synthetic routes but on a larger scale. The process includes dissolving sodium hydroxide in distilled water, slowly adding phenolsulfonphthalein in aqueous alkali, and stirring the mixture at elevated temperatures. The mixture is then filtered, and the filtrate is concentrated to obtain crystallized sodium salt .

Chemical Reactions Analysis

Types of Reactions: Phenolsulfonphthalein undergoes various chemical reactions, including:

    Oxidation: Phenolsulfonphthalein can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: Phenolsulfonphthalein can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenolsulfonphthalein derivatives .

Comparison with Similar Compounds

Phenolsulfonphthalein is similar to other pH indicators such as phenolphthalein and bromothymol blue. it has unique properties that make it suitable for specific applications:

Phenolsulfonphthalein’s unique color transition range and its application in medical diagnostics set it apart from these similar compounds.

Properties

IUPAC Name

4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol
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InChI

InChI=1S/C19H14O5S/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19/h1-12,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BELBBZDIHDAJOR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
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Molecular Formula

C19H14O5S
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DSSTOX Substance ID

DTXSID8022408
Record name Phenol red
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Molecular Weight

354.4 g/mol
Source PubChem
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Physical Description

Odorless, red solid; Available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO]
Record name Phenol red
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CAS No.

143-74-8
Record name Phenol red
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Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis-
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Record name PHENOLSULFONPHTHALEIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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